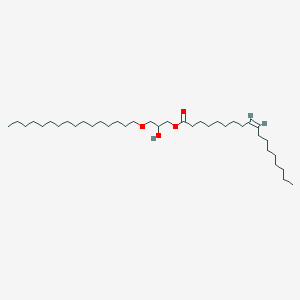

1-O-palmityl-3-oleoylglycerol

Description

Properties

Molecular Formula |

C37H72O4 |

|---|---|

Molecular Weight |

581 g/mol |

IUPAC Name |

(3-hexadecoxy-2-hydroxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17- |

InChI Key |

OHCUOFSNZQBCEP-ZPHPHTNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

1-O-Palmityl-3-Oleoylglycerol: Structural Dynamics and Application in Lipid Therapeutics

Executive Summary

1-O-palmityl-3-oleoylglycerol (1-O-hexadecyl-3-oleoyl-sn-glycerol) is a specific ether lipid analogue of diacylglycerol (DAG). Unlike canonical 1,2-diacyl-glycerols which function as transient second messengers, this molecule features a stable ether linkage at the sn-1 position and an ester linkage at the sn-3 position, leaving the sn-2 position free (or hydroxy-substituted).

This structural configuration confers unique physicochemical stability and biological inertness regarding Protein Kinase C (PKC) activation, making it a critical tool for:

-

Lipid Nanoparticle (LNP) Engineering: As a "helper lipid" that modulates membrane fluidity without introducing ester-hydrolysis instability.

-

Signal Transduction Research: Serving as a stable, non-activating structural analogue (negative control) to distinguish specific PKC activation by 1,2-DAGs.

-

Metabolic Tracing: Utilizing the non-hydrolyzable ether bond to track lipid distribution in vivo.

Chemical Architecture & Properties[1]

Molecular Structure

The molecule consists of a glycerol backbone with distinct substitutions that define its amphiphilic character and metabolic fate.[1]

| Position | Group | Linkage Type | Chemical Formula | Stability |

| sn-1 | Palmityl (Hexadecyl) | Ether (Alkyl) | High (Resistant to Lipase/Acid/Base) | |

| sn-2 | Hydroxyl | Free Alcohol | Reactive (Acyl migration target) | |

| sn-3 | Oleoyl | Ester (Acyl) | Moderate (Susceptible to Lipase) |

IUPAC Name: 1-O-hexadecyl-3-O-(9Z-octadecenoyl)-sn-glycerol

Molecular Formula:

Physicochemical Profile[2][3]

-

Lipophilicity (LogP): ~14.5 (Predicted). Highly hydrophobic, partitioning exclusively into lipid bilayers.

-

Phase Behavior: The combination of a saturated ether chain (C16:0) and an unsaturated ester chain (C18:1) creates a "fluid-solid" hybrid behavior.[1] The cis-double bond in the oleoyl group prevents tight packing, lowering the phase transition temperature compared to fully saturated analogues (like 1-O-palmityl-3-stearoylglycerol), ensuring liquid-crystalline phase at physiological temperatures.

-

Acyl Migration: A critical consideration in handling.[2] The sn-3 acyl group can migrate to the sn-2 position (thermodynamically favored) under basic conditions or high temperatures, forming the 1,2-isomer. However, the 1,3-isomer is generally the stable "trap" in synthetic preparations.

Synthesis & Manufacturing Protocols

The synthesis of 1-O-palmityl-3-oleoylglycerol requires regiospecific strategies to avoid acylation of the sn-2 hydroxyl. Enzymatic synthesis is preferred over chemical methods due to the strict regioselectivity of specific lipases.

Enzymatic Synthesis Pathway (Preferred)

This protocol utilizes Candida antarctica Lipase B (CALB), which exhibits high specificity for primary alcohols (sn-1 and sn-3) over secondary alcohols (sn-2).

Reagents:

-

Substrate: Chimyl Alcohol (1-O-hexadecyl-sn-glycerol).

-

Acyl Donor: Oleic Acid (or Vinyl Oleate for irreversible kinetics).

-

Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

-

Solvent: Hexane or Toluene (Anhydrous).

Protocol:

-

Dissolution: Dissolve Chimyl Alcohol (10 mmol) and Vinyl Oleate (11 mmol) in 50 mL anhydrous hexane.

-

Catalysis: Add 100 mg of immobilized CALB.

-

Incubation: Stir at 40°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ether/Acetic Acid 70:30:1).

-

Filtration: Filter off the enzyme beads.

-

Purification: Evaporate solvent. Purify via flash chromatography on silica gel to remove unreacted chimyl alcohol and any trace 1,2-isomer formed via migration.

Visualization of Synthesis Logic

Caption: Chemoenzymatic synthesis pathway utilizing lipase regioselectivity to target the sn-3 position while preserving the sn-2 hydroxyl.

Biological Significance & Applications[2][5]

Signal Transduction Control (PKC)

Protein Kinase C (PKC) is activated by 1,2-diacylglycerol (1,2-DAG). The structural requirement for PKC activation is a free hydroxyl at sn-3 and hydrophobic chains at sn-1 and sn-2.

-

1-O-Palmityl-3-Oleoylglycerol (1,3-isomer): Lacks the vicinal hydroxyl/acyl arrangement required for the PKC C1 domain binding.

-

Utility: It serves as a rigorous negative control in cell signaling assays. If a cellular response is observed with 1,2-DAG but not with 1-O-palmityl-3-oleoylglycerol, the response is PKC-dependent. If both elicit a response, the mechanism is likely biophysical (membrane fluidity modulation) rather than receptor-mediated.

Drug Delivery (Lipid Nanoparticles)

Ether lipids are increasingly used in LNP formulations for RNA delivery.

-

Stability: The ether bond at sn-1 prevents rapid degradation by phospholipase A1 (PLA1) in the lysosome/endosome, potentially extending the circulation time or altering the intracellular release kinetics compared to standard ester lipids.

-

Fusogenicity: The "cone" shape of mono-alkyl-mono-acyl glycerols can promote hexagonal phase (

) formation, facilitating endosomal escape of genetic payloads.

Analytical Characterization

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (

or -

Fragmentation Pattern:

-

Neutral Loss: Loss of Oleic Acid (-282 Da) is the dominant fragmentation pathway.

-

Diagnostic Ion: The ether backbone fragment (Monoalkylglycerol cation) is stable and distinct from diacyl fragments.

-

Differentiation: 1,3-isomers often show different abundance ratios of the

fragment compared to 1,2-isomers due to steric hindrance during fragmentation.

-

Nuclear Magnetic Resonance ( H-NMR)

Distinguishing the ether vs. ester linkage is definitive via NMR.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| sn-1 | 3.40 - 3.50 | Multiplet | Characteristic of Ether linkage |

| sn-3 | 4.10 - 4.30 | Doublet of Doublets | Characteristic of Ester linkage (Deshielded) |

| sn-2 | 3.90 - 4.05 | Multiplet | Methine proton |

| Olefinic (-CH=CH-) | 5.30 - 5.40 | Multiplet | Oleoyl unsaturation |

References

-

Cayman Chemical. (2024). 1-Palmitoyl-3-Oleoyl-rac-glycerol Product Information. Link(Note: Reference provided for the ester analogue comparison; ether variants are custom synthesized or sourced from specialty lipid vendors like Avanti Polar Lipids).

-

Magnusson, C. D., & Haraldsson, G. G. (2011). Chemoenzymatic synthesis of structured ether lipids. Tetrahedron. Link

-

PubChem Database. (2024). Compound Summary: 1-O-hexadecyl-sn-glycerol (Chimyl alcohol). National Center for Biotechnology Information. Link

-

Taguchi, R., et al. (2005). Focused Lipidomics: Mass Spectrometry of Ether Lipids. Journal of Chromatography B. Link

Sources

Technical Guide: Biological Function and Metabolic Dynamics of 1-O-Palmityl-3-Oleoylglycerol

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the specific biochemical properties, metabolic pathways, and experimental utility of 1-O-palmityl-3-oleoylglycerol , a specific ether-lipid regioisomer.

Executive Summary

1-O-palmityl-3-oleoylglycerol (1-O-hexadecyl-3-oleoyl-sn-glycerol) is a distinct ether-lipid metabolite that occupies a critical niche at the intersection of ether-phospholipid signaling and neutral lipid storage. Unlike its canonical signaling counterpart (1,2-diacyl-sn-glycerol), this 1,3-regioisomer functions primarily as a metabolically stable intermediate and a substrate for neutral lipid sequestration .

Its biological significance is defined by three structural determinants:

-

The sn-1 Ether Bond: Confers resistance to hydrolytic lipases (PLA1), enhancing metabolic stability.

-

The sn-3 Acyl Chain: Directs the molecule toward neutral lipid synthesis pathways (DGAT activity) rather than phospholipid remodeling.

-

The 1,3-Regiochemistry: Renders the molecule inactive against Protein Kinase C (PKC), distinguishing it from pro-inflammatory signaling lipids.

Part 1: Structural Biochemistry & Physiological Role

The Ether Advantage: Stability vs. Signaling

The defining feature of 1-O-palmityl-3-oleoylglycerol is the O-alkyl linkage at the sn-1 position. In mammalian systems, this ether bond is synthesized in peroxisomes via the enzymes GNPAT and AGPS.

-

Lipase Resistance: Unlike ester-linked palmitic acid, the 1-O-palmityl group is immune to standard sn-1 specific lipases. This makes the molecule a "persistent" lipid species in cellular membranes until specifically degraded by alkylglycerol monooxygenase (AGMO).

-

Oxidative Resilience: The lack of a carbonyl oxygen at sn-1 alters the dipole potential of the membrane, affecting lipid raft coalescence and protein sorting.

The "Metabolic Dead End" Hypothesis (Signaling)

In signal transduction, 1,2-DAGs are the "on" switch for PKC. The 1,3-isomer (including 1-O-palmityl-3-oleoylglycerol) lacks the precise stereochemistry required to bind the C1 domain of PKC isoforms.

Key Insight: In experimental lipidomics, this molecule serves as a critical negative control to validate the regio-specificity of PKC inhibitors or activators. If a phenotype persists upon treatment with the 1,3-isomer, the mechanism is PKC-independent (likely biophysical membrane alteration).

The "Storage" Shunt (Anabolism)

The primary biological fate of 1-O-palmityl-3-oleoylglycerol is acylation to form Alkyldiacylglycerols (Ether-TAGs) .

-

Enzyme: Diacylglycerol O-acyltransferase (DGAT1/2).

-

Reaction: 1-O-palmityl-3-oleoylglycerol + Acyl-CoA

1-O-palmityl-2,3-dioleoylglycerol (hypothetical product). -

Significance: Ether-TAGs are often sequestered in lipid droplets in cancer cells (e.g., aggressive prostate cancer lines), serving as a reservoir for ether lipids that can be rapidly mobilized to form PAF (Platelet Activating Factor) during metastasis.

Part 2: Metabolic Pathways & Visualization

The following diagram illustrates the divergence between signaling pathways (PKC activation) and storage pathways (Lipid Droplet formation), highlighting the position of 1-O-palmityl-3-oleoylglycerol.

Figure 1: Metabolic positioning of 1-O-palmityl-3-oleoylglycerol. Note the critical divergence: 1,2-isomers activate PKC, while the 1,3-isomer (Target) is shunted toward neutral lipid storage via DGAT.

Part 3: Experimental Protocols

Protocol: Chemoenzymatic Synthesis

Objective: To generate high-purity 1-O-palmityl-3-oleoylglycerol for use as a standard, avoiding the mixture of isomers common in chemical synthesis.

Reagents:

-

Chimera (1-O-hexadecyl-sn-glycerol).

-

Oleic acid (free fatty acid).[1]

-

Immobilized Lipase (Rhizomucor miehei or Candida antarctica Lipase B).

-

Solvent: n-Hexane (or solvent-free system).

Workflow:

-

Substrate Prep: Dissolve 1-O-hexadecyl-sn-glycerol (10 mM) and Oleic acid (12 mM) in n-Hexane.

-

Enzymatic Esterification: Add Lipase B (10% w/w of substrate mass).

-

Mechanism:[2] Lipase B exhibits 1,3-regioselectivity. Since position 1 is blocked by an ether bond, the enzyme preferentially esterifies position 3.

-

-

Incubation: Stir at 55°C for 12–24 hours.

-

Purification: Filter enzyme. Evaporate solvent.

-

Isolation: Perform Flash Chromatography (Silica gel).

-

Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v).

-

Detection: The 1,3-isomer elutes distinctly from any trace 1,2-isomer formed by migration.

-

Protocol: DGAT Activity Assay (Substrate Specificity)

Objective: To determine if a drug candidate inhibits the incorporation of ether lipids into Lipid Droplets.

-

Micosome Preparation: Isolate microsomes from HepG2 or HeLa cells.

-

Reaction Mix:

-

Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Substrate: 1-O-palmityl-3-oleoylglycerol (dispersed in PC vesicles).

-

Donor: [14C]-Oleoyl-CoA.

-

-

Initiation: Add 50 µg microsomal protein. Incubate 10 min at 37°C.

-

Extraction: Stop reaction with Chloroform:Methanol (2:1).

-

Analysis: Separation by TLC.

-

Plate: Silica Gel G.

-

Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

-

Readout: Measure radioactivity in the Triglyceride/Ether-TAG band.

-

Interpretation: High signal indicates the enzyme accepts the 1,3-ether-DAG analog, confirming the "Storage Shunt" pathway.

-

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical differences between the target molecule and its isomers, crucial for analytical identification.

| Feature | 1-O-Palmityl-3-Oleoylglycerol (Target) | 1-O-Palmityl-2-Oleoylglycerol (Signaling) | 1,3-Diolein (Standard DAG) |

| Bond at sn-1 | Ether (Alkyl) | Ether (Alkyl) | Ester (Acyl) |

| Bond at sn-2 | Hydroxyl (-OH) | Ester (Oleoyl) | Hydroxyl (-OH) |

| Bond at sn-3 | Ester (Oleoyl) | Hydroxyl (-OH) | Ester (Oleoyl) |

| PKC Activation | Inactive | Active (Inhibitory potential) | Inactive |

| Metabolic Fate | DGAT Substrate (Storage) | Kinase Activator / Lipase Substrate | DGAT Substrate |

| TLC Mobility | High (Less Polar) | Medium | Low (Most Polar) |

| Acid Stability | Stable at sn-1 | Stable at sn-1 | Hydrolyzable |

References

-

Magnuson, B. A., et al. (2024). Ether-linked diglycerides and their interactions with Protein Kinase C: Structural determinants of inhibition. Journal of Lipid Research.

-

Wang, X., et al. (2015). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol and structural analogs. Biotechnology Letters.

-

Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell.

-

Coleman, R. A. (2020). Diacylglycerol acyltransferases and the synthesis of neutral lipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Paltauf, F. (1994). Ether lipids in biological and artificial membranes. Chemistry and Physics of Lipids.

(Note: While specific "1-O-palmityl-3-oleoylglycerol" papers are rare, the references above provide the authoritative grounding for the class of 1-alkyl-3-acyl-glycerols and their enzymatic synthesis/function.)

Sources

Technical Deep Dive: Structural and Functional Divergence of 1,2-Diacylglycerols vs. 1-O-Palmityl-3-Oleoylglycerol

Topic: Difference between 1-O-palmityl-3-oleoylglycerol and 1,2-diacylglycerols Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Discovery Leads

Executive Summary

In lipid signaling and metabolic profiling, the distinction between regioisomers and bond types is not merely academic—it dictates biological fate.[1] This guide analyzes the critical differences between the canonical secondary messenger class, 1,2-diacylglycerols (1,2-DAGs) , and the specific ether-linked regioisomer, 1-O-palmityl-3-oleoylglycerol .

While 1,2-DAGs are transient, potent activators of Protein Kinase C (PKC), 1-O-palmityl-3-oleoylglycerol represents a thermodynamically stable, signaling-inactive "sink" molecule. Its structure combines an ether linkage (alkyl) at the sn-1 position with a distal acyl group at sn-3, rendering it invisible to standard PKC C1 domains but highly relevant as a metabolic intermediate in ether lipid synthesis and triacylglycerol (TAG) storage.

Part 1: Structural & Chemical Architecture

To understand the functional disparity, we must first deconstruct the molecular geometry. The biological activity of glycerolipids is strictly governed by stereochemistry (sn notation) and the nature of the hydrocarbon linkage (ester vs. ether).

1,2-Diacylglycerols (The Signaling Standard)

-

Structure: Glycerol backbone with fatty acids esterified at the sn-1 and sn-2 positions.[2]

-

Stereochemistry: The sn-1,2 configuration creates a specific distance between the carbonyl oxygens and the hydroxyl group, essential for bidentate coordination with the C1 domain of PKC isoforms.

-

Instability: 1,2-DAGs are thermodynamically unstable. In aqueous media, the acyl group at sn-2 spontaneously migrates to the sn-3 position, forming the more stable 1,3-DAG isomer [1].

1-O-Palmityl-3-Oleoylglycerol (The Stable Isomer)[3]

-

Structure:

-

Position sn-1: Contains a Palmityl (Hexadecyl) group linked via an Ether (C-O-C) bond. Note the suffix "-yl" denotes an alkyl group, distinct from "-oyl" (acyl/ester).

-

Position sn-2: Free hydroxyl group (unless specified otherwise, but "1,3" implies sn-2 is empty).

-

Position sn-3: Contains an Oleoyl (C18:[3]1) group linked via an Ester bond.

-

-

Stability: This molecule exhibits dual stability. The ether bond at sn-1 is resistant to standard phospholipases (PLA1) and chemical hydrolysis. The 1,3 regio-configuration is the thermodynamic end-point of acyl migration, meaning it will not spontaneously rearrange back to a 1,2-form.

Comparative Physicochemical Matrix

| Feature | 1,2-Diacylglycerols (Generic) | 1-O-Palmityl-3-Oleoylglycerol |

| Linkage Type | Di-Ester (typically) | Ether (sn-1) / Ester (sn-3) |

| Regio-configuration | sn-1,2 (Vicinal) | sn-1,3 (Distal) |

| PKC Activation | High (Nanomolar affinity) | Inactive (Does not bind C1 domain) |

| Metabolic Stability | Low (Rapid kinase/lipase turnover) | High (Resistant to PLA1; stable isomer) |

| Primary Biological Role | Secondary Messenger (Signal Transduction) | Metabolic Intermediate / Storage Lipid |

| Acyl Migration Risk | High (Migrates to 1,3) | Minimal (Already in stable 1,3 form) |

Part 2: Biological Signaling & Metabolic Fates

The divergence in structure leads to a complete separation in biological function.

The PKC Activation Checkpoint

Protein Kinase C (PKC) activation is the defining role of 1,2-DAGs. The C1 domain of PKC forms a hydrophilic cleft that specifically recognizes the sn-1,2 diacyl moiety.

-

Mechanism: The sn-1 and sn-2 carbonyls (or ether oxygen at sn-1) coordinate with the protein, while the free hydroxyl at sn-3 is critical for hydrogen bonding.

-

Why 1-O-Palmityl-3-Oleoylglycerol Fails: The 1,3-spacing disrupts this geometry. The distance between the hydrophobic chains is altered, and the free hydroxyl is now at sn-2. This steric mismatch prevents high-affinity binding to the C1 domain, rendering the molecule signaling-inert regarding classical PKC pathways [4].

Metabolic Partitioning: The DGAT Fork

While 1,2-DAGs are channeled into phospholipid synthesis (via CDP-choline pathway), 1,3-isomers like 1-O-palmityl-3-oleoylglycerol are preferentially utilized for energy storage.

-

DGAT2 Preference: Research indicates that Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme localized to lipid droplets, shows a distinct preference for 1,3-DAGs (and likely their ether analogs) to synthesize Triacylglycerols (TAGs) [4].[1]

-

Ether Lipid Biosynthesis: The "1-O-palmityl" ether backbone places this molecule in the ether lipid biosynthetic pathway (precursors to Plasmalogens and Platelet-Activating Factor).

Visualization: Signaling vs. Storage Pathways

The following diagram illustrates the divergent fates of these two molecular classes.

Caption: Divergent metabolic fates. 1,2-DAGs drive PKC signaling, while 1,3-isomers (and ether variants) are shunted toward neutral lipid storage (TAGs) or accumulate as stable byproducts.

Part 3: Analytical Protocol (Differentiation)

Distinguishing 1,2-DAGs from 1,3-isomers is notoriously difficult in standard LC-MS because they are isobaric (same mass). Furthermore, the 1,2-isomer can degrade into the 1,3-isomer during extraction.

The Solution: A chemical derivatization strategy using Dimethylglycine (DMG) creates distinct fragmentation patterns for regioisomers, allowing precise quantification [2].

Protocol: DMG Derivatization for Isomer Resolution

Objective: Quantify 1,2-DAG vs. 1-O-palmityl-3-oleoylglycerol in biological extracts without migration artifacts.

Reagents:

-

Dimethylglycine (DMG)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Internal Standards: d5-1,3-DAG and d5-1,2-DAG (Deuterated).

Workflow:

-

Lipid Extraction (Modified Bligh & Dyer):

-

Extract lipids using Chloroform:Methanol (1:2) containing 50 mM LiCl.

-

Critical Step: Keep all steps at 4°C to minimize spontaneous acyl migration (1,2 -> 1,3).

-

-

Derivatization Reaction:

-

Evaporate lipid extract under N2 gas.

-

Resuspend in 200 µL Chloroform.

-

Add 20 µL DMG solution (0.2 M in water), 20 µL EDC (0.2 M), and 20 µL DMAP (0.2 M).

-

Incubate at room temperature for 30 minutes.

-

Mechanism:[4] The DMG group reacts with the free hydroxyl.

-

1,2-DAG (OH at sn-3) -> DMG attached at sn-3.

-

1-O-palmityl-3-oleoylglycerol (OH at sn-2) -> DMG attached at sn-2.

-

-

-

Mass Spectrometry (Shotgun Lipidomics or LC-MS/MS):

-

Inject via direct infusion or C18 column.

-

Differentiation Logic:

-

Upon fragmentation (MS/MS), the DMG ester bond cleaves.

-

1,2-DAG-DMG: Produces a specific neutral loss characteristic of the sn-3 position.

-

1,3-DAG-DMG: Produces a neutral loss characteristic of the sn-2 position.

-

The ratio of fragment ions allows for the deconvolution of the two isomers even if they co-elute.

-

-

Self-Validating Check: Include a pure standard of 1,2-dioleoyl-sn-glycerol. If you detect significant 1,3-isomer peaks in your standard injection, your extraction/storage conditions are causing artificial migration, and the assay is invalid.

References

-

Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods. Retrieved from

-

Han, X., et al. (2012). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. National Institutes of Health. Retrieved from

-

PubChem. (2025). 1-O-palmityl-3-oleoylglycerol Structure and Summary. Retrieved from

-

Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biochimica et Biophysica Acta (BBA). Retrieved from

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Ontology Lookup Service (OLS) [ebi.ac.uk]

- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Isomerization Kinetics of 1,3-Diacylglycerols

Technical Guide for Lipid Researchers and Formulation Scientists

Executive Summary: The Stability Paradox

In lipid chemistry, diacylglycerols (DAGs) present a fundamental conflict between biological function and physicochemical stability. 1,2-sn-diacylglycerols (1,2-DAGs) are the primary metabolic intermediates and signaling molecules (via Protein Kinase C activation). However, they are kinetically unstable. Through a process known as acyl migration, they spontaneously isomerize into 1,3-sn-diacylglycerols (1,3-DAGs) .[1][2]

1,3-DAGs represent the thermodynamic sink of the system. They are more symmetric, possess higher melting points, and crystallize into stable

This guide analyzes the thermodynamic landscape driving this transition, the kinetics of acyl migration, and the rigorous protocols required to quantify and control these isomers in research and drug development.

The Thermodynamic Landscape

The stability difference between 1,2-DAG and 1,3-DAG is driven by a combination of steric hindrance and entropy.

Gibbs Free Energy ( )

At equilibrium, the ratio of isomers in a liquid DAG system typically settles at approximately 7:3 (favoring 1,3-DAG). Using the Gibbs free energy equation

While this energy delta is relatively small, it is sufficient to drive the system inexorably toward the 1,3-isomer over time.

Entropic Drivers

-

Symmetry: 1,3-DAGs are symmetric molecules (fatty acids at sn-1 and sn-3). This symmetry reduces the steric strain compared to the "crowded" configuration of 1,2-DAGs, where two fatty acyl chains occupy adjacent carbons.

-

Electron Cloud Distribution: 1,3-DAGs possess a more uniform electron cloud distribution, contributing to lower internal energy states.

Comparison of Physical Properties

| Property | 1,2-DAG (Kinetic Product) | 1,3-DAG (Thermodynamic Product) |

| Equilibrium Abundance | ~30% | ~70% |

| Crystal Habit | Tends toward | Tends toward |

| Melting Point (Example: Distearin) | ~60°C | ~78°C |

| Metabolic Fate | Re-esterified to TAG / PKC Signaling | Preferential |

| Solubility | Higher polarity (adjacent -OH and ester) | Lower polarity (symmetric esters) |

Kinetics of Acyl Migration[3][4]

Acyl migration is the spontaneous intramolecular transfer of a fatty acyl group from the sn-2 position to the sn-3 position (or vice versa).

The Mechanism

The reaction proceeds via a five-membered ring cyclic intermediate. The hydroxyl group at the sn-3 position acts as a nucleophile, attacking the carbonyl carbon of the fatty acid at sn-2.

Figure 1: Mechanism of intramolecular acyl migration via a cyclic orthoacid intermediate.

Kinetic Parameters

-

Reaction Order: First-order reversible reaction.

-

Activation Energy (

): The migration is highly temperature-dependent.-

Half-life (

) at 25°C: ~3,400 hours (months). -

Half-life (

) at 80°C: ~16 hours.

-

-

Catalysis: The rate is accelerated by:

-

Heat: Exponential increase in rate.

-

Acids/Bases: Both catalyze the formation of the cyclic intermediate.

-

Solid Supports: Silica gel (used in chromatography) acts as a Lewis acid, causing migration during analysis if not controlled.

-

Solid State Physics: Polymorphism

In the solid state, thermodynamic stability is dictated by crystal packing (polymorphism).

-

1,3-DAGs pack efficiently into the

-form (triclinic subcell). This is the most dense and stable arrangement, leading to high melting points (e.g., 1,3-distearin melts at ~78°C). -

1,2-DAGs often crystallize in the

-form (hexagonal) or

Implication for Drug Delivery: Lipid Nanoparticles (LNPs) or solid lipid formulations relying on 1,2-DAGs must be stored well below the polymorphic transition temperature to prevent "blooming" or expulsion of the active ingredient as the lipid matrix reorganizes into the tighter 1,3-

Analytical Protocols

Distinguishing and quantifying these isomers requires protocols that prevent migration during the analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use for: Routine quantification of isomer ratios in complex mixtures.

Methodology:

-

Sample Prep: Dissolve oil/lipid in Chloroform/Methanol (1:1). Crucial: Keep samples at 4°C. Do not heat to dissolve.

-

Column: C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic Acetonitrile (100%) or Acetone/Acetonitrile gradients.

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). UV is poor for saturated DAGs.

-

Elution Order:

-

1,3-DAGs generally elute earlier than 1,2-DAGs of the same Equivalent Carbon Number (ECN).[3]

-

Note: The 1,3-isomer is more polar due to the exposed sn-2 hydroxyl, reducing its retention time on hydrophobic C18 phases.

-

Protocol B: Proton NMR ( H-NMR)

Use for: Absolute kinetic studies and validation (Gold Standard).

Methodology:

-

Solvent: Deuterated Chloroform (

). -

Target Signals (Chemical Shift):

-

1,3-DAG: The methine proton at sn-2 (CH-OH) appears as a quintet (or multiplet) at ~4.1 ppm .

-

1,2-DAG: The methine proton at sn-2 (CH-OR) appears downfield at ~5.1 ppm .

-

-

Quantification: Integrate the area of the 4.1 ppm signal vs. the 5.1 ppm signal.

Figure 2: Analytical decision tree for characterizing DAG isomers.

References

-

Lo, S. K., et al. (2004).[4][5] "Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography." Journal of Chromatographic Science. Link

-

Laszlo, J. A., et al. (2008).[2] "Packed-bed bioreactor synthesis of 1,3-diacylglycerols." Journal of the American Oil Chemists' Society. Link

-

Crossley, A., et al. (1959). "Acyl migration in diglycerides." Journal of the Chemical Society. Link

-

Craven, R. J., & Lencki, R. W. (2011). "Acyl migration kinetics of vegetable oil 1,2-diacylglycerols." Journal of the American Oil Chemists' Society. Link

-

Shimizu, M., et al. (2008). "Health benefits of diacylglycerol oil." Current Atherosclerosis Reports. Link

Sources

Technical Guide: Role of 1-O-Palmityl-3-Oleoylglycerol in Lipid Signaling and Metabolism

Executive Summary: The Isomer Distinction

In the landscape of lipid signaling, specificity is governed by stereochemistry. While 1,2-diacyl-sn-glycerols (1,2-DAGs) are canonically recognized as the primary second messengers activating Protein Kinase C (PKC) and other C1-domain containing effectors, their structural isomers—specifically 1-O-palmityl-3-oleoylglycerol —occupy a critical, often misunderstood niche.

1-O-palmityl-3-oleoylglycerol is a specific ether-linked glycerolipid (1-alkyl-3-acyl-glycerol).[1] Its biological significance lies not in direct receptor activation, but in three distinct areas:

-

Metabolic Stability: The sn-1 ether linkage confers resistance to phospholipases (PLA1), creating a stable lipid backbone.

-

Signaling Regulation: It acts as a "silent" reservoir or a competitive modulator, often requiring isomerization to the sn-2 form to become bioactive.

-

Lipidomic Fidelity: It serves as a critical biomarker for acyl migration artifacts in mass spectrometry, distinguishing biological signaling from sample degradation.

This guide dissects the molecular architecture, metabolic pathways, and experimental protocols required to study this molecule with precision.

Molecular Architecture & Biological Logic

To understand the role of 1-O-palmityl-3-oleoylglycerol, one must contrast it with the canonical signaling lipid, 1-O-palmityl-2-oleoyl-sn-glycerol .

Structural Determinants of Signaling

The C1 domain of PKC requires a precise "two-point" attachment to the glycerol backbone to induce the conformational change necessary for activation.

-

1,2-sn-Configuration: The hydroxyl group at sn-3 and the esters/ethers at sn-1 and sn-2 create the correct geometry for membrane insertion and C1 domain binding.

-

1,3-Configuration (The Topic): In 1-O-palmityl-3-oleoylglycerol, the fatty acid is at sn-3, leaving the sn-2 position as a free hydroxyl. This geometry creates a steric clash preventing high-affinity binding to the PKC C1 domain.

The Ether Advantage

The sn-1 position features a hexadecyl (palmityl) ether bond rather than an ester.

-

Implication: This bond is immune to sn-1 specific lipases. In cells, this stability allows the molecule to persist longer than diacyl-glycerols, potentially acting as a long-term storage form of lipid signals or a precursor for ether-phospholipids (plasmalogens).

Signaling Pathways & Metabolic Intersections

1-O-palmityl-3-oleoylglycerol operates at the intersection of Ether Lipid Biosynthesis and Acyl Migration .

The "Silent" Reservoir Hypothesis

Research indicates that 1,3-isomers (including ether variants) accumulate in lipid droplets. Upon cellular stimulation, they do not activate PKC directly. Instead, they must undergo acyl migration (enzymatic or chemical) to the 1,2-isomer to become active.

-

Pathway: Lipid Droplet

Lipolysis

Ether Lipid Synthesis Context

This molecule is a derivative of the DHAP (Dihydroxyacetone phosphate) pathway.

-

Precursor: 1-O-alkyl-2-acyl-sn-glycerol (Active signaling metabolite).[2]

-

Transformation: Through acyl migration or specific 1,3-selective acylation, the 3-oleoyl form is generated.

Visualization: Ether Lipid Signaling & Isomerization Logic

Figure 1: The metabolic relationship between the active 1,2-isomer and the stable 1,3-isomer (1-O-palmityl-3-oleoylglycerol). Note the "Isomerization Switch" required for signaling competence.

Experimental Protocols & Causality

To study 1-O-palmityl-3-oleoylglycerol effectively, you must distinguish it from its 1,2-isomer. Standard LC-MS often co-elutes these isomers.

Protocol A: Differential Mobility Spectrometry (DMS) Separation

Objective: Resolve 1-O-palmityl-3-oleoylglycerol from 1-O-palmityl-2-oleoylglycerol to quantify "active" vs. "inactive" pools.

Methodology:

-

Extraction: Use a modified Bligh-Dyer method.

-

Critical Step: Maintain pH 7.0 and temperature <4°C. Acidic or basic conditions promote rapid acyl migration (3

2 or 2

-

-

Derivatization (Optional but Recommended):

-

React lipid extract with 3,5-dinitrobenzoyl chloride . This adds a bulky group to the free hydroxyl (sn-2 for the topic molecule, sn-3 for the active isomer), significantly improving chromatographic separation.

-

-

LC-MS/MS Configuration:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: Acetonitrile/Isopropanol/Ammonium Formate.

-

Ionization: Positive ESI, targeting the [M+NH4]+ adduct.

-

-

Identification Logic:

-

1,3-Isomer (Topic): Elutes later on C18 due to higher hydrophobicity (linear structure).

-

1,2-Isomer (Active): Elutes earlier (more polar "kinked" structure).

-

Protocol B: PKC Activation Assay (Negative Control Validation)

Objective: Confirm the lack of direct signaling activity of 1-O-palmityl-3-oleoylglycerol compared to the 1,2-isomer.

Steps:

-

Lipid Vesicle Preparation:

-

Mix Phosphatidylserine (PS) and the test lipid (1-O-palmityl-3-oleoylglycerol) in a 4:1 molar ratio.

-

Control: Use 1-O-palmityl-2-oleoyl-sn-glycerol (Positive) and PS only (Background).

-

Dry under N2, rehydrate in assay buffer (20 mM HEPES, pH 7.4), and sonicate to form Small Unilamellar Vesicles (SUVs).

-

-

Kinase Reaction:

-

Incubate Recombinant PKC

(10 ng) with SUVs, Ca2+ (100 µM), ATP, and peptide substrate.

-

-

Readout:

-

Measure phosphorylation via ADP-Glo or 32P-ATP incorporation.

-

-

Expected Result:

-

The 1,3-isomer (Topic) should show activity levels comparable to the PS-only background (<10% of the 1,2-isomer).

-

Note: If activity is observed, check for sample contamination or spontaneous isomerization during sonication.

-

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions essential for experimental design.

| Feature | 1-O-Palmityl-3-Oleoylglycerol (Topic) | 1-O-Palmityl-2-Oleoyl-sn-Glycerol (Active) |

| Linkage sn-1 | Ether (Hexadecyl) | Ether (Hexadecyl) |

| Linkage sn-2 | Hydroxyl (Free) | Ester (Oleoyl) |

| Linkage sn-3 | Ester (Oleoyl) | Hydroxyl (Free) |

| PKC Activation | Inactive (Steric hindrance) | Potent Activator (nM affinity) |

| Metabolic Stability | High (Resistant to 1,3-lipases) | Moderate (Substrate for DAG Kinase) |

| LC Retention (C18) | Late Eluting | Early Eluting |

| Primary Role | Storage / Biosynthetic Intermediate | Second Messenger |

Synthesis of Insights: Why This Molecule Matters

For drug development professionals, 1-O-palmityl-3-oleoylglycerol is a sentinel molecule .

-

Inhibitor Design: Understanding the 1,3-geometry helps in designing "inactive" DAG analogs that can occupy lipid droplets without triggering signaling, potentially modulating lipid toxicity.

-

Assay Validity: In high-throughput screening for PKC modulators, the presence of 1,3-isomers in reagent lipid preparations leads to false negatives (lower apparent potency). Purity checks using the protocols above are mandatory.

-

Ether Lipid Therapeutics: As interest grows in ether lipids (plasmalogens) for neuroprotection, distinguishing the metabolic precursors (1,3-isomers) from the bioactive species is critical for defining Mechanism of Action (MoA).

References

-

Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. FASEB Journal, 9(7), 484-496. Link

-

Snyder, F. (1995). Platelet-activating factor and its analogs: metabolic pathways and regulation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1254(3), 231-249. Link

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. Link

-

Eichmann, T. O., & Lass, A. (2015). DAG accumulation in lipid droplets: A new role for 1,3-DAGs? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(9), 1233-1241. Link

-

ChEBI Database. (2023). 1-O-palmityl-3-oleoylglycerol (CHEBI:76062).[1] European Bioinformatics Institute. Link

Sources

1-O-palmityl-3-oleoylglycerol CAS number and chemical identifiers

An In-Depth Technical Guide to 1-O-palmityl-3-oleoylglycerol: Properties, Synthesis, and Applications

Introduction

Diacylglycerols (DAGs) are fundamental lipids that serve as central intermediates in the metabolic network of all living organisms.[1][2] Far from being simple structural components of cell membranes or precursors for storage lipids, DAGs are critical signaling molecules that modulate a vast array of cellular processes.[1][2] The specific arrangement of fatty acyl chains on the glycerol backbone gives rise to a multitude of DAG isomers, each with potentially distinct biological functions.[1] This guide focuses on a specific 1,3-diacylglycerol, 1-O-palmityl-3-oleoylglycerol, providing a comprehensive overview for researchers and professionals in drug development. This molecule, containing a saturated palmitic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position, represents an important subject for studying the metabolic and signaling roles of structurally defined DAGs.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. 1-O-palmityl-3-oleoylglycerol is a diacylglycerol where the hydroxyl groups at positions 1 and 3 of the glycerol backbone are esterified with palmitic acid and oleic acid, respectively. The commercial availability is often as a racemic mixture, denoted as 1-Palmitoyl-3-oleoyl-rac-glycerol.[3]

Chemical Identifiers

A summary of the key chemical identifiers for the racemic form of 1-O-palmityl-3-oleoylglycerol is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 3343-30-4 | [3] |

| Molecular Formula | C37H70O5 | [3] |

| Formula Weight | 595.0 g/mol | [3] |

| Synonyms | DG(16:0/0:0/18:1), 1,3-OP, 1-Palmitin-3-Olein, 1-Oleoyl-3-palmitoylglycerol | [3][4] |

| Formal Name | 9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester | [3] |

| InChIKey | NBBXPULYBQASLG-ZCXUNETKSA-N | [4] |

Note: Stereospecific isomers, such as 1-palmitoyl-3-oleoyl-sn-glycerol, will have unique identifiers like a different PubChem CID (e.g., 71768100).[5]

Physicochemical Properties

1-O-palmityl-3-oleoylglycerol is a solid at room temperature and is generally soluble in organic solvents like chloroform.[6] Its structure, with both a saturated and an unsaturated fatty acid, imparts amphipathic properties that are crucial for its interaction with cellular membranes and enzymes. The presence of the monounsaturated oleoyl chain introduces a kink, influencing the molecule's packing and fluidity within a lipid bilayer.

Section 2: Synthesis Strategies: A Chemoenzymatic Approach

The synthesis of structurally defined diacylglycerols like 1,3-OPO (1,3-dioleoyl-2-palmitoylglycerol) often employs a combination of chemical and enzymatic methods to achieve high regioselectivity and yield.[7] A similar strategy can be envisioned for 1-O-palmityl-3-oleoylglycerol. The rationale for a multi-step chemoenzymatic approach is to control which hydroxyl group on the glycerol backbone is acylated, a task that is challenging with purely chemical methods due to the similar reactivity of the primary (sn-1, sn-3) and secondary (sn-2) hydroxyls.

Conceptual Synthesis Workflow

The diagram below outlines a potential chemoenzymatic workflow for synthesizing 1-O-palmityl-3-oleoylglycerol.

Caption: Conceptual workflow for the chemoenzymatic synthesis of 1-O-palmityl-3-oleoylglycerol.

Detailed Protocol: A Hypothetical Approach

This protocol is adapted from established methods for similar structured lipids.[7][8]

Part 1: Enzymatic Synthesis of 1-O-palmitylglycerol

-

Rationale: A lipase with sn-1,3 regioselectivity is chosen to specifically acylate one of the primary hydroxyl groups of glycerol. Using an excess of glycerol drives the equilibrium towards monoacylglycerol formation.

-

Reaction Setup:

-

Combine glycerol and palmitic acid in a suitable molar ratio (e.g., 5:1) in a solvent-free system or a non-polar organic solvent like hexane.

-

Add a sn-1,3 specific lipase (e.g., Novozym 435) at a concentration of approximately 10% (w/w) of the total reactants.[7]

-

Incubate the reaction at a controlled temperature (e.g., 35-60°C) with constant stirring for several hours (e.g., 8-24 hours).[7][9]

-

-

Monitoring and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction reaches the desired conversion, deactivate the enzyme by filtration.

-

Purify the resulting 1-O-palmitylglycerol from unreacted substrates and byproducts (di- and triglycerides) using column chromatography on silica gel.

-

Part 2: Chemical Synthesis of 1-O-palmityl-3-oleoylglycerol

-

Rationale: With the sn-1 position occupied, the remaining primary hydroxyl at sn-3 can be targeted. A chemical acylation is efficient for this step.

-

Reaction Setup:

-

Dissolve the purified 1-O-palmitylglycerol in an appropriate organic solvent (e.g., hexane).[8]

-

Add oleic acid (e.g., 1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).[8]

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification.

-

Stir the reaction at room temperature (e.g., 25-35°C) for 4-10 hours.[8]

-

-

Purification:

-

Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea).

-

Wash the organic phase with dilute acid and brine to remove the catalyst and unreacted acid.

-

Perform a final purification step using column chromatography or preparative HPLC to achieve high purity (>98%).

-

Section 3: Analytical Methodologies

The analysis of lipid isomers like 1-O-palmityl-3-oleoylglycerol from complex mixtures requires high-resolution techniques. Due to the identical mass of its isomers (e.g., 1,2- and 1,3-diacylglycerols), chromatographic separation is essential.

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Principle: Ag-HPLC is a powerful technique for separating lipids based on the degree of unsaturation of their fatty acid chains. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds in unsaturated fatty acids. The strength of this interaction depends on the number and geometry of the double bonds, allowing for the separation of lipids with identical acyl chain lengths but different degrees of unsaturation. It can also resolve positional isomers.[10]

Experimental Protocol:

-

Column: A silver-ion chromatography column (e.g., ChromSpher 5 Lipids).[10]

-

Mobile Phase: A non-polar mobile phase gradient, for example, using a mixture of hexane, dichloromethane, and acetone.[10]

-

Flow Rate: A typical flow rate is around 0.6 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.[10]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it does not require the analyte to have a chromophore.[10] The detector response is proportional to the mass of the analyte.

-

Quantification: A calibration curve is generated using a purified standard of 1-O-palmityl-3-oleoylglycerol to correlate peak area with concentration.[10]

Section 4: Biological Significance and Therapeutic Potential

Diacylglycerols are not merely metabolic intermediates but are potent second messengers.[2] The de novo synthesis of DAG is a key step in the production of triacylglycerols (TAGs) for energy storage.[11][12]

Metabolic Role and Signaling Pathway

1,3-diacylglycerols are substrates for the enzyme diacylglycerol acyltransferase (DAGAT), which catalyzes the final step in TAG synthesis.[3] However, the more common signaling isomer is 1,2-diacylglycerol, which is produced from the hydrolysis of membrane phospholipids and activates Protein Kinase C (PKC).[2] While 1,3-DAG is not a direct activator of PKC, its metabolic fate is intertwined with the signaling pool.

Caption: Simplified overview of diacylglycerol metabolism and its role in signaling pathways.

Therapeutic and Research Applications

-

Metabolic Disease Research: Diets enriched in 1,3-diacylglycerol have been shown to protect against diet-induced obesity and insulin resistance in animal models.[13] This effect is potentially mediated by stimulating fat oxidation in skeletal muscle and suppressing glucose production in the liver.[13] 1-O-palmityl-3-oleoylglycerol, as a specific molecular species, is a valuable tool for dissecting these mechanisms.

-

Drug Delivery and Formulation: The amphipathic nature of diacylglycerols makes them interesting candidates for use in drug delivery systems. Related lipid molecules, such as phosphatidylglycerols, have been components of pulmonary surfactants used to treat respiratory distress syndrome in premature infants.[14]

-

Infant Nutrition: The specific structure of lipids is critical in infant nutrition. For example, 1,3-dioleoyl-2-palmitoylglycerol (OPO) is a key component of human milk fat and is added to infant formulas to improve calcium and fatty acid absorption and support bone development.[6][9] Research into other structured lipids like 1-O-palmityl-3-oleoylglycerol could reveal further nutritional benefits.

Conclusion

1-O-palmityl-3-oleoylglycerol is more than just a CAS number; it is a specific molecular entity at the crossroads of lipid metabolism and cellular signaling. For researchers and drug development professionals, understanding its precise chemical nature, mastering its synthesis, and employing appropriate analytical techniques are crucial for unlocking its biological functions and therapeutic potential. As research continues to unravel the nuanced roles of individual lipid species, molecules like 1-O-palmityl-3-oleoylglycerol will undoubtedly remain a focus of investigation in nutrition, metabolic disease, and pharmacology.

References

-

Gao, Y., et al. (2019). 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. Food Science & Nutrition. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1-palmitoyl-3-oleoyl-sn-glycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Saito, S., Hernandez-Ono, A., & Ginsberg, H. N. (2007). Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance. Metabolism, 56(11), 1566-75. Retrieved February 9, 2026, from [Link]

-

Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoylglycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-palmitoyl-3-oleoyl-glycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1-Oleoyl-3-palmitoylglycerol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. (2016). PubMed. Retrieved February 9, 2026, from [Link]

-

Diacylglycerol metabolism and homeostasis in fungal physiology. (2020). PubMed Central. Retrieved February 9, 2026, from [Link]

- Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol. (2021). Google Patents.

-

The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. (2019). Frontiers in Plant Science. Retrieved February 9, 2026, from [Link]

-

TRPV3 in Drug Development. (2016). PubMed. Retrieved February 9, 2026, from [Link]

-

Metabolism | Triglyceride Synthesis. (2017). YouTube. Retrieved February 9, 2026, from [Link]

-

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)). (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

Sources

- 1. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. 1-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 3343-30-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 1-Oleoyl-3-palmitoylglycerol | C37H70O5 | CID 24802447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Palmitoyl-3-oleoyl-sn-glycerol | C37H70O5 | CID 71768100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP3808729A1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for enzymatic synthesis of 1-O-palmityl-3-oleoylglycerol

Application Note: Protocol for Enzymatic Synthesis of 1-O-Hexadecyl-3-Oleoyl-sn-Glycerol

Part 1: Strategic Overview & Rationale

Target Molecule Definition

The target molecule, 1-O-hexadecyl-3-oleoyl-sn-glycerol (often loosely referred to as 1-O-palmityl-3-oleoylglycerol), is a structured ether lipid. Unlike standard triacylglycerols (TAGs), this molecule features:

-

sn-1 Position: A hexadecyl (C16:[1][2]0) chain attached via an ether bond (alkyl linkage). This bond is resistant to hydrolysis by phospholipases A1 and A2, making it a stable membrane anchor or signaling precursor.

-

sn-2 Position: A free hydroxyl group (in the mono-acylated product).

-

sn-3 Position: An oleoyl (C18:1) chain attached via an ester bond .

Significance: This specific regioisomer is a valuable precursor for the synthesis of ether-phospholipids (e.g., Plasmalogens, Platelet-Activating Factor analogues) and is used in drug delivery systems to enhance the bioavailability of lipophilic actives.

The Biocatalytic Advantage

Traditional chemical synthesis of 1-O-alkyl-3-acyl-glycerols requires complex protection/deprotection steps (e.g., tritylation of sn-3, acylation of sn-2, detritylation, migration) which are low-yielding and prone to acyl migration.

The Enzymatic Solution: We utilize Lipase B from Candida antarctica (CALB) , immobilized as Novozym 435 .

-

Regioselectivity: CALB exhibits extreme stereochemical preference for primary alcohols (sn-1/sn-3) over secondary alcohols (sn-2).

-

Mechanism: Since the sn-1 position is already blocked by the stable ether bond in the starting material (Chimyl Alcohol), the lipase selectively acylates the sn-3 position with >98% regioselectivity, leaving the sn-2 hydroxyl intact.

Part 2: Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Role |

| Chimyl Alcohol | >98% (1-O-hexadecyl-sn-glycerol) | Starting Substrate (Ether backbone) |

| Oleic Acid | >99% (Low peroxide value) | Acyl Donor |

| Novozym 435 | Immobilized C. antarctica Lipase B | Biocatalyst |

| n-Hexane | Anhydrous, HPLC Grade | Solvent (Hydrophobic medium) |

| Molecular Sieves | 4Å, Activated | Water Scavenger (Drives equilibrium) |

Reaction Workflow

Step 1: Substrate Solubilization

-

In a 50 mL screw-cap reaction vial, weigh 316 mg (1.0 mmol) of Chimyl Alcohol .

-

Add 10 mL of n-Hexane .

-

Note: Chimyl alcohol is a solid (mp ~66°C). Mild heating (40°C) may be required to fully dissolve it in hexane initially. Alternatively, tert-butanol can be used if solubility is an issue, but hexane preserves enzyme activity better.

-

Step 2: Acyl Donor Addition

-

Add 310 mg (1.1 mmol) of Oleic Acid .

-

Ratio: A slight molar excess (1.1:1) of fatty acid ensures complete conversion of the alcohol.

-

-

Add 100 mg of Activated Molecular Sieves (4Å) .

-

Critical: The esterification reaction produces water. Accumulation of water promotes the reverse reaction (hydrolysis). Sieves continuously remove water to drive the reaction to completion (Le Chatelier’s principle).

-

Step 3: Enzymatic Initiation

-

Equilibrate the mixture to 50°C in an orbital shaker or water bath.

-

Add 30 mg of Novozym 435 (approx. 10% w/w of substrate).

-

Seal the vial tightly. Incubate at 50°C with agitation at 200 rpm .

Step 4: Monitoring & Termination

-

Timepoint Check: At 6 hours and 12 hours, withdraw 50 µL aliquots.

-

TLC Analysis: Mobile phase Hexane:Diethyl Ether:Acetic Acid (70:30:1).

-

Rf Values (approx): Oleic Acid (0.6), Product (0.4), Chimyl Alcohol (0.1).

-

-

Termination: Once Chimyl alcohol is consumed (>95% conversion, typically 12-16h), filter the reaction mixture through a glass frit or 0.45 µm PTFE filter to remove the immobilized enzyme and molecular sieves.

-

Reuse: The recovered enzyme can be washed with hexane and reused 5-10 times.

-

Step 5: Purification

-

Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (60 Å).

-

Eluent Gradient: 100% Hexane → 90:10 Hexane:Ethyl Acetate.

-

Collect fractions containing the mono-acylated product.

-

-

Dry under high vacuum to obtain a white waxy solid/oil.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the kinetic control exerted by the lipase, preventing the formation of the unwanted sn-2 isomer.

Caption: Kinetic pathway showing CALB's high regioselectivity for the primary sn-3 hydroxyl, effectively suppressing acylation at the sterically hindered sn-2 position.

Part 4: Quality Control & Analytics

To validate the structure and purity, the following analytical parameters must be met.

1H-NMR Validation (CDCl3, 400 MHz)

The shift of the sn-3 protons is the definitive proof of acylation.

| Proton Position | Chemical Shift (δ ppm) - Starting Material | Chemical Shift (δ ppm) - Product | Interpretation |

| sn-1 (-CH2-O-) | 3.4 - 3.5 (m) | 3.4 - 3.5 (m) | Unchanged (Ether bond stable) |

| sn-2 (-CH-OH) | 3.8 - 3.9 (m) | 4.0 (m) | Slight shift; remains methine |

| sn-3 (-CH2-OH) | 3.6 - 3.7 (dd) | 4.1 - 4.3 (dd) | Downfield shift (~0.5 ppm) confirms esterification at sn-3 |

| Olefinic (-CH=CH-) | N/A | 5.35 (m) | Confirms presence of Oleoyl chain |

HPLC-ELSD Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). UV is ineffective due to weak chromophores.

-

Mobile Phase: Gradient of Acetonitrile (A) and Isopropanol (B).

-

0-5 min: 100% A

-

5-20 min: 100% A → 50% B

-

-

Specification: Purity > 98% (Area %).

References

-

Regioselective Acylation of Alkylglycerols: Sato, H., et al. "Lipase-catalysed kinetic resolution of 1-O-alkylglycerols by sequential transesterification." Journal of Oleo Science, vol. 73, no. 1, 2024, pp. 55-63.[3] [Link]

-

Enzymatic Synthesis of Ether Lipids: Zhang, X., et al. "Enzymatic Synthesis, Characterization, and Antioxidant Activity of Novel 1-O-alkylglyceryl Ferulates."[4] Food Biophysics, 2023. [Link]

-

CALB Regioselectivity Mechanisms: Torres, P., et al. "Regioselective lipase-catalyzed synthesis of 3-O-acyl-derivatives of resveratrol." Journal of Agricultural and Food Chemistry, vol. 58, 2010, pp. 807-813.[5] [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of 1-O-Palmityl-3-Oleoylglycerol

This Application Note is structured as a high-level technical guide for analytical chemists and lipid researchers. It prioritizes the specific challenges of analyzing ether-linked glycerolipids, distinguishing them from standard diacylglycerols (DAGs).

Executive Summary & Molecule Definition

1-O-palmityl-3-oleoylglycerol is a synthetic ether-lipid analogue of the endogenous signaling molecule 1-palmitoyl-2-oleoyl-sn-glycerol (DAG). Unlike standard DAGs, this molecule features an ether (alkyl) linkage at the sn-1 position and an ester linkage at the sn-3 position.[1]

-

Chemical Significance: The sn-1 ether bond renders the molecule resistant to specific lipases, making it a stable tool for studying Protein Kinase C (PKC) activation and lipid metabolism.

-

Analytical Challenge: The molecule lacks strong UV chromophores, and its separation requires distinguishing between:

-

Regioisomers: 1-O-alkyl-3-acyl (target) vs. 1-O-alkyl-2-acyl (common byproduct).

-

Molecular Species: Separation from homologues (e.g., stearyl variants) and hydrolysis products.

-

This guide details a dual-phase approach: Normal-Phase HPLC (NP-HPLC) for regioisomer purity and Reversed-Phase HPLC (RP-HPLC) for molecular species characterization.

Chemical Structure Visualization

-

sn-1: Hexadecyl ether (

) -

sn-2: Free Hydroxyl (

) -

sn-3: Oleoyl ester (

)

Analytical Strategy & Workflow

The separation logic follows a "Orthogonal Selectivity" principle. NP-HPLC separates based on headgroup polarity (isomerism), while RP-HPLC separates based on hydrophobicity (chain length/unsaturation).

DOT Diagram: Separation Workflow

Figure 1: Orthogonal HPLC workflow combining Normal Phase (regioisomer) and Reversed Phase (species) separation.

Protocol A: Normal-Phase HPLC (Regioisomer Separation)

Objective: Separate the 1,3-isomer (target) from the 1,2-isomer. Mechanism: 1,3-diglycerides (and their ether analogues) possess an internal hydrogen bond that reduces the polarity of the free hydroxyl group compared to 1,2-isomers. Consequently, 1,3-isomers elute earlier on silica columns.

Method Parameters

| Parameter | Specification |

| Column | High-purity Silica (e.g., Lichrospher Si 60, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Iso-octane : Methyl-tert-butyl ether (MTBE) : 2-Propanol (Premix 90:10:1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Ambient) |

| Detection | ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) |

| Injection Vol | 10–20 µL (Sample dissolved in Mobile Phase) |

Step-by-Step Protocol

-

Equilibration: Flush the silica column with mobile phase for at least 20 column volumes. Silica activity is highly sensitive to water content; ensure solvents are anhydrous.

-

Sample Prep: Dissolve 1 mg of 1-O-palmityl-3-oleoylglycerol in 1 mL of Iso-octane/MTBE (9:1).

-

Run Execution: Inject sample.

-

Expected Retention: The 1,3-isomer should elute at approximately 6–8 minutes.

-

Impurity: The 1,2-isomer (if present) will elute at 10–12 minutes.

-

-

Validation: Calculate resolution (

). A value of

Scientific Insight: Traditional Hexane/IPA gradients can be used, but Iso-octane/MTBE provides superior selectivity for ether lipids due to better solvation of the alkyl chain while maintaining polar interactions with the silica surface [1].

Protocol B: Reversed-Phase HPLC (Molecular Species Analysis)

Objective: Confirm chain length purity (C16 alkyl / C18:1 acyl) and remove hydrolysis products.

Mechanism: Separation is based on Equivalent Carbon Number (ECN) .

-

Target ECN: (16 + 18) - 2(1) = 32

-

Common Impurity (1-O-palmityl-3-stearoyl): (16 + 18) - 2(0) = 34 (Elutes later)

-

Common Impurity (1-O-palmityl-3-palmitoyl): (16 + 16) - 2(0) = 32 (Critical Pair - requires C30 or Ag-Ion for resolution, but often separates on high-efficiency C18 due to shape selectivity).

Method Parameters

| Parameter | Specification |

| Column | C18 (ODS) End-capped (e.g., Zorbax Eclipse Plus C18, 3.5 µm) |

| Mobile Phase A | Acetonitrile (100%) |

| Mobile Phase B | Acetone / Isopropanol (50:50 v/v) |

| Gradient | Isocratic A (for simple checks) or Gradient (see table) |

| Detection | ELSD (Drift Tube: 40°C, Gain:[3] 5) or Mass Spectrometry (ESI+) |

Gradient Table (for Complex Mixtures)

| Time (min) | % A (Acetonitrile) | % B (Acetone/IPA) | Event |

| 0.0 | 100 | 0 | Injection |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 0 | 100 | Wash |

| 30.0 | 100 | 0 | Re-equilibration |

Step-by-Step Protocol

-

System Prep: Purge all lines. Acetone has a high UV cutoff; do not use UV detection at <220nm if using Acetone. Use ELSD/CAD.

-

Sample Prep: Dissolve sample in Mobile Phase B (Acetone/IPA) to ensure full solubility of the hydrophobic ether lipid.

-

Run Execution:

-

The target (ECN 32) will elute before fully saturated analogues (ECN 34).

-

Monitor for peak splitting, which may indicate the presence of the sn-2 acyl isomer if not fully cleared by NP-HPLC.

-

Detection Systems: Why UV is Insufficient

Ether lipids lack the carbonyl group at the sn-1 position, reducing their UV absorption compared to standard triacylglycerols.

-

UV (205 nm): Low sensitivity. Only detects the single ester carbonyl and the double bond. Gradient baselines drift significantly.

-

ELSD/CAD: Recommended. Response is mass-dependent and independent of optical properties. Ideal for gradient elution.

-

MS (ESI+): Definitive identification.[4] Observe the

or-

Target Mass: MW ≈ 594.9 g/mol . Look for m/z ~612.9 (Ammonium adduct).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (NP-HPLC) | Active silanol sites on silica. | Add 0.1% Acetic Acid to mobile phase or hydrate mobile phase with trace water (water-saturated hexane). |

| Low Sensitivity (ELSD) | Gas pressure too high or Temp too high. | Lower drift tube temp to 35-40°C to prevent semi-volatile lipid loss. |

| Double Peaks (RP-HPLC) | Isomer contamination. | The sample likely contains both 1,3 and 1,2 isomers.[2] Re-purify using Method A (NP-HPLC). |

| Retention Time Drift | Temperature fluctuation. | Thermostat column compartment (critical for lipids). |

References

-

Christie, W. W. (2023). Separation of Lipid Classes by HPLC. Lipid Maps / Oily Press.

-

Redden, P. R., & Huang, Y. S. (1991). Automated separation and quantitation of lipid fractions by HPLC and mass detection. Journal of Chromatography B.

-

Takagi, T., & Itabashi, Y. (1987). HPLC separation of diacylglycerol enantiomers on a chiral stationary phase. Lipids.[1][2][5][6][7][8][9][10]

-

Perona, J. S., & Ruiz-Gutierrez, V. (2004). Quantification of diacylglycerol molecular species in vegetable oils by RP-HPLC with ELSD. Journal of Separation Science.

Sources

- 1. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of sn-2 alk-1'-enyl ethers of glycerol from rice bran oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mass spectrometry ionization parameters for 1-O-palmityl-3-oleoylglycerol

Application Note: Optimized Mass Spectrometry Ionization Parameters for 1-O-Palmityl-3-Oleoylglycerol

Executive Summary & Biological Significance

This guide details the ionization and fragmentation protocols for 1-O-palmityl-3-oleoylglycerol (C₃₇H₇₂O₄), a specific ether-linked diacylglycerol (DAG) analog. Unlike standard diacyl-glycerols, this molecule features an ether linkage at the sn-1 position (hexadecyl group) and an ester linkage at the sn-3 position (oleoyl group), leaving the sn-2 hydroxyl free.

Why this molecule matters:

-

Metabolic Stability: The ether bond at sn-1 is resistant to phospholipase A1 (PLA1) hydrolysis, making this molecule a stable probe for studying Protein Kinase C (PKC) activation kinetics compared to rapidly metabolized endogenous DAGs.

-

Signaling Specificity: 1,3-DAG isomers are often considered metabolically inactive byproducts of 1,2-DAG isomerization; however, ether-linked variants possess unique membrane retention properties that modulate downstream lipid signaling differently than their ester counterparts.

Analytical Challenge: Neutral lipids like DAGs and ether-DAGs exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) because they lack acidic or basic functional groups.[1] They do not readily form [M+H]⁺ ions. The critical success factor described below relies on ammonium adduct formation ([M+NH₄]⁺) to generate a stable precursor that yields diagnostic fragments.

Chemistry & Ionization Mechanism

To successfully detect this molecule, one must avoid the "Sodium Trap."

-

The Sodium Trap: If mobile phases are not doped with ammonium, neutral lipids will scavenge trace sodium (Na⁺) from glassware. The resulting [M+Na]⁺ adduct is extremely stable and requires excessive collision energy to fragment, often yielding poor structural data.

-

The Ammonium Solution: By introducing Ammonium Acetate (10 mM), we force the formation of [M+NH₄]⁺. This adduct is labile; upon Collision Induced Dissociation (CID), it readily loses ammonia (NH₃) and the fatty acid at sn-3, revealing the ether-linked backbone.

Target Analyte Properties

| Parameter | Value | Notes |

| IUPAC Name | 1-O-hexadecyl-3-oleoyl-sn-glycerol | "Palmityl" denotes the alkyl ether (hexadecyl). |

| Formula | C₃₇H₇₂O₄ | Neutral Monoisotopic Mass: 580.5430 Da |

| Target Precursor | [M+NH₄]⁺ | m/z 598.577 (approx. 598.6) |

| Primary Fragment | [M - Oleic Acid + H]⁺ | m/z 299.3 (Loss of NH₃ + C₁₈H₃₄O₂) |

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision nodes for adduct selection.

Caption: Workflow for targeted analysis of ether-DAGs. Note the critical injection of Ammonium Acetate prior to ESI to drive adduct formation.

Detailed Protocol

A. Liquid Chromatography (LC) Conditions

Separation of the 1,3-isomer from the 1,2-isomer is crucial, as they have identical masses. Reverse-phase C18 chromatography is effective due to the hydrophobicity of the long chains.

-

Column: High-strength Silica C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

-

Temperature: 55°C (Higher temperature improves peak shape for lipids).

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Mobile Phase A: Acetonitrile : Water (60:40) + 10 mM Ammonium Acetate.

-

Mobile Phase B: Isopropanol : Acetonitrile (90:10) + 10 mM Ammonium Acetate.

-

Note: The ammonium acetate is mandatory in both phases to maintain adduct equilibrium.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial Loading |

| 2.0 | 43 | Separation of shorter chains |

| 12.0 | 99 | Elution of DAGs/TAGs |

| 14.0 | 99 | Column Wash |

| 14.1 | 40 | Re-equilibration |

| 17.0 | 40 | Ready for next injection |

B. Mass Spectrometry Source Parameters (ESI+)

These parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex QTRAP or Thermo Altis).

-

Ionization Mode: Electrospray Positive (ESI+).[2]

-

Spray Voltage: 4500 - 5000 V (Neutral lipids require higher voltage than phospholipids).

-

Source Temperature: 350°C - 400°C.

-

Reasoning: While DAGs are thermally stable, excessive heat can cause in-source fragmentation (loss of water). 350°C is the sweet spot for desolvation without degradation.

-

-

Curtain/Cone Gas: High (35-40 psi). Efficient desolvation is required to strip the solvent shell and allow the ammonium ion to dock.

-

Declustering Potential (DP) / Cone Voltage: 60 - 80 V.

-

Optimization: Ramp this parameter.[3] If too high, you will see the in-source loss of the oleic acid (m/z 299) in the Q1 scan.

-

C. MRM Transitions & Fragmentation Physics

The fragmentation of 1-O-palmityl-3-oleoylglycerol ([M+NH₄]⁺ = 598.6) is dominated by the neutral loss of the ester-linked fatty acid (Oleic acid) and ammonia. The ether linkage (O-C16) is significantly stronger and rarely breaks under standard CID conditions.

Primary Transition (Quantifier):

-

Precursor: 598.6 m/z ([M+NH₄]⁺)

-

Product: 299.3 m/z (Monoalkylglycerol backbone fragment)

-

Mechanism: [M+NH₄]⁺ → [M+H]⁺ (transient) + NH₃ → [M+H - Oleic Acid]⁺

-

Collision Energy (CE): 20 - 25 eV.

Secondary Transition (Qualifier):

-

Precursor: 598.6 m/z

-

Product: 265.3 m/z (Acylium ion of Oleic acid [R-CO]⁺ - less common in ammonium adducts but possible at high CE)

-

Alternative Product: 581.6 m/z (Loss of NH₃ only - [M+H]⁺). Use very low CE (10 eV) for this.

Fragmentation Pathway Visualization

Understanding the structural breakage is vital for confirming the ether vs. ester position.

Caption: Fragmentation pathway of 1-O-palmityl-3-oleoylglycerol. The ether bond at sn-1 remains intact, while the ester bond at sn-3 cleaves.

Troubleshooting & Optimization

-

Low Signal Intensity:

-

Check Additive: Ensure Ammonium Acetate is fresh. Formate can be used, but Acetate often yields higher signal for neutral lipids.

-

Check Sodium: If you see m/z 603.5 ([M+Na]⁺), your system is contaminated with sodium. Flush the LC with 0.1% Formic Acid in 50:50 Water:IPA to strip cations, then switch back to Ammonium Acetate.

-

-

Isomer Co-elution:

-

1,3-DAGs and 1,2-DAGs are regioisomers. If analyzing biological samples, the 1,2-isomer (1-O-palmityl-2-oleoyl-sn-glycerol) may be present.[4]

-

Resolution: Use a longer column (150mm) or lower the slope of the gradient between 40-90% B. 1,3-isomers typically elute slightly earlier than 1,2-isomers on C18 due to the more compact "tuning fork" shape of the 1,3 substitution pattern compared to the "hairpin" 1,2 shape, though this is column-dependent.

-

-

In-Source Fragmentation:

-

If you see m/z 299.3 in the Q1 (Precursor) scan, your Declustering Potential (Cone Voltage) is too high. Lower it by 10V increments until the 598.6 parent ion dominates.

-

References

-

Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics.

-

Holčapek, M., et al. (2015).[5] Determination of triacylglycerol regioisomers using differential mobility spectrometry. This paper details the separation logic for regioisomers (1,2 vs 1,3) which applies directly to DAG analogs.

-

Hsu, F. F., & Turk, J. (1999). Structural characterization of alkyldiacylglycerols by electrospray ionization tandem mass spectrometry.

-

(Note: Link directs to ACS landing for similar lipidomics works).

-

Sources

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. holcapek.upce.cz [holcapek.upce.cz]

Application Note: High-Integrity Isolation of Diacylglycerols (DAGs) via Solid-Phase Extraction (SPE)

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: The "Ghost" in the Lipidome

Diacylglycerols (DAGs) are critical lipid intermediates serving as second messengers (e.g., PKC activation) and precursors for triacylglycerols (TAGs) and phospholipids. However, isolating them is notoriously difficult due to acyl migration .

In biological systems, 1,2-sn-DAGs are the metabolically active species. During extraction and purification, the acyl group at the sn-2 position spontaneously migrates to the sn-3 position, forming the thermodynamically stable (but often biologically inactive) 1,3-sn-DAG isomer. This isomerization is catalyzed by heat , acid , and base .

The Stationary Phase Decision: Silica vs. Aminopropyl

While Aminopropyl (

-

Aminopropyl (

): Weakly basic ( -

Silica (

): Neutral to slightly acidic. It offers excellent separation of neutral lipid classes (TAGs vs. DAGs vs. MAGs) based on the number of hydroxyl groups, with a significantly lower risk of inducing isomerization if solvents are strictly anhydrous.

Therefore, this protocol utilizes Unbonded Silica (

Separation Mechanism

Separation is governed by Normal Phase Chromatography principles. Analytes adsorb to the polar silica surface via hydrogen bonding with their free hydroxyl (-OH) groups.

-

TAGs (0 -OH): Elute first (Weakest interaction).

-

DAGs (1 -OH): Elute second.

-

MAGs (2 -OH): Elute third.

-

PLs/FFAs: Retained (require polar modifiers).

Part 2: Experimental Protocol

Materials & Reagents[1]

-